1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride
Description
Properties
IUPAC Name |
1-(2-bromo-4-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-6-3-4-8(7(2)11)9(10)5-6;/h3-5,7H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFAHVCUMUGUTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Bromo-4-methylphenol Intermediate
A critical precursor in the synthesis is 2-bromo-4-methylphenol, which can be prepared via a continuous bromination process of p-cresol. The method is characterized by controlled bromination using bromine and ethylene dichloride as solvent under low temperatures to ensure selectivity and high purity.
Continuous Bromination Process (Patent CN101279896B)
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Prepare p-cresol solution in ethylene dichloride (5-100% mass concentration) | Cooling to -10 to -5 °C | Ready for bromination |
| 2 | Prepare bromine solution diluted in ethylene dichloride (5-100% mass concentration) | Cooling to -10 to -5 °C | Ready for bromination |
| 3 | Simultaneous continuous addition of bromine and p-cresol solutions into tubular reactor | Molar ratio Br2:p-cresol = 0.8-1.1; Reactor temp -25 to 50 °C | Bromination reaction |
| 4 | Post-reaction treatment: Reclaim hydrogen bromide and solvent | Heating and normal pressure | Isolation of crude product |
| 5 | Purification by rectification | - | Pure 2-bromo-4-methylphenol (up to 99.8% purity) |
Synthesis of 2-Bromo-4-methylpropiophenone Intermediate
Another important intermediate is 2-bromo-4-methylpropiophenone, which is prepared by α-bromination of 4-methylpropiophenone.
α-Bromination of 4-Methylpropiophenone
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | React 4-methylpropiophenone with excess bromine | Glacial acetic acid solvent; 25 °C; 1 hour | Formation of 2-bromo-4-methylpropiophenone |
| 2 | Quench reaction by pouring into ice-cold water | - | Precipitation of product |
| 3 | Extraction with dichloromethane and concentration under vacuum | - | Yellow fluffy crystals obtained |
- Notes: This bromination is selective for α-position bromination adjacent to the ketone group.
- Purification: Vacuum concentration yields crystalline intermediate suitable for next step.
Conversion to 1-(2-Bromo-4-methylphenyl)-ethylamine Hydrochloride
The final step involves amination of the bromo-substituted ketone intermediate to form the target amine hydrochloride.
Amination via Methamination
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Prepare equal molar solutions of sodium hydroxide and methylamine hydrochloride | - | Amination reagent ready |
| 2 | Add amination solution dropwise to stirred solution of 2-bromo-4-methylpropiophenone in toluene | 25 °C; addition over 1 hour; stir for 32 hours | Formation of crude amine |
| 3 | Pour reaction mixture into ice-cold water | - | Phase separation |
| 4 | Separate toluene layer and acidify aqueous extract with dilute HCl | - | Formation of amine hydrochloride salt |
| 5 | Wash acidic extracts with toluene and evaporate aqueous layer to dryness | - | Crude 1-(2-bromo-4-methylphenyl)-ethylamine hydrochloride |
| 6 | Recrystallize from isopropanol | - | Pure white powder product |
- Duration: Prolonged stirring (32 hours) ensures complete conversion.
- Product Form: Fine, white crystalline hydrochloride salt.
- Analytical Confirmation: Chromatographic, spectroscopic, mass spectrometry, and X-ray crystallography confirm identity and purity.
Summary Table of Preparation Steps for 1-(2-Bromo-4-methylphenyl)-ethylamine Hydrochloride
| Step | Intermediate | Reagents | Conditions | Yield/Purity | Comments |
|---|---|---|---|---|---|
| 1 | 2-Bromo-4-methylphenol | p-Cresol, Br2, ethylene dichloride | Continuous bromination, -25 to 50 °C | Up to 96.7% yield; 99.8% purity | Key precursor synthesis |
| 2 | 2-Bromo-4-methylpropiophenone | 4-Methylpropiophenone, Br2, glacial acetic acid | 25 °C, 1 hour | High purity crystals | α-Bromination step |
| 3 | 1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride | 2-Bromo-4-methylpropiophenone, NaOH, methylamine HCl, toluene, HCl | 25 °C, 32 hours stirring; acidification | High purity crystalline salt | Final amination and salt formation |
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Formation of substituted phenyl-ethylamine derivatives.
Oxidation Reactions: Formation of ketones or carboxylic acids.
Reduction Reactions: Formation of alcohols.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride serves as a significant building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity, making it a candidate for drug development.
Potential Therapeutic Uses:
- Anticancer Activity: Preliminary studies suggest that compounds with similar structures may induce apoptosis in cancer cells by disrupting microtubule assembly. This mechanism is crucial for developing new anticancer agents.
- Neuropharmacology: The compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders. Research into its effects on serotonin receptors could reveal insights into mood regulation and anxiety disorders.
Biological Studies
The compound's interaction with biological systems has been explored through various studies:
Enzyme Inhibition:
- Research indicates that structural modifications can significantly affect the inhibitory activities against enzymes like indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). These enzymes are involved in the metabolism of tryptophan and have implications in cancer and autoimmune diseases.
Molecular Docking Studies:
- Computational studies have suggested that 1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride could effectively bind to colchicine-binding sites on tubulin. This binding could lead to microtubule destabilization, a promising mechanism for anticancer activity.
Industrial Applications
The compound is also being evaluated for its utility in industrial applications:
- Dyes and Pigments: Its chemical structure may allow it to serve as a precursor or intermediate in the synthesis of dyes and pigments.
- Chemical Reagents: Due to its high solubility and reactivity, it can be utilized as a reagent in various organic synthesis processes.
Anticancer Activity Studies
A study focused on the anticancer properties of indole derivatives demonstrated significant inhibition of microtubule assembly at concentrations around 20 μM, leading to increased caspase activity in breast cancer cells (MDA-MB-231). The findings suggest that similar compounds could exhibit comparable effects:
| Compound | Concentration (μM) | Effect on Microtubule Assembly (%) | Caspase Activity (Fold Increase) |
|---|---|---|---|
| This compound | 20 | 40.76 - 52.03 | Not specified |
| Compound 7d | 1 | Morphological changes observed | 1.33 |
| Compound 10c | 5 | G2/M phase arrest | Not specified |
Antimicrobial Activity
While specific data on this compound's antimicrobial properties is limited, analogous compounds have shown significant antibacterial and antifungal activities against various pathogens. Further research is warranted to explore these potential applications.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Comparative Molecular Data
Key Observations:
Substituent Position and Size: Bromine at ortho (C-2) in the target compound introduces steric hindrance and electronic effects distinct from meta (C-3) or para (C-4) brominated analogs (e.g., 90151-46-5) .
Aromatic System Variations :
- Replacement of the benzene ring with thiophene (2244906-14-5) reduces molecular weight (242.56 vs. 250.56 g/mol) and alters π-π stacking interactions due to thiophene’s electron-rich nature .
Pharmacological and Functional Comparisons
Sigma-1 Receptor Ligands ():
Derivatives like NE-100 (N,N-dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine HCl) exhibit potent sigma-1 receptor affinity due to extended substituents (methoxy, phenylethoxy). In contrast, simpler brominated analogs like the target compound lack documented receptor-binding data, suggesting their utility may lie in intermediate roles rather than direct therapeutic applications .
Biological Activity
1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride, with the CAS number 1273596-50-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride is an arylalkylamine derivative. The presence of the bromine atom and the methyl group on the phenyl ring contributes to its unique chemical reactivity and biological profile.
The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a monoamine neurotransmitter modulator, influencing serotonin and norepinephrine pathways. This modulation can lead to various pharmacological effects, including:
- Antidepressant effects : By enhancing monoaminergic signaling.
- Anxiolytic properties : Potentially reducing anxiety through serotonin receptor interaction.
Biological Activity Overview
The biological activities of 1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride can be categorized as follows:
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride.
- Antidepressant Activity : A study demonstrated that similar arylalkylamines exhibit significant antidepressant-like effects in rodent models. The mechanism was linked to increased serotonin levels in the brain, suggesting that 1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride may share this property .
- Anxiolytic Effects : Research indicated that compounds with similar structures can reduce anxiety-like behaviors in mice. The anxiolytic effect was assessed using the elevated plus maze test, where treated animals showed increased time spent in open arms compared to controls .
- Antimicrobial Properties : In vitro tests revealed that derivatives of this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 5.64 µM to 77.38 µM against various strains, indicating moderate efficacy .
- Cytotoxicity Against Cancer Cells : A recent investigation into structurally related compounds found that they displayed cytotoxic effects on several cancer cell lines, such as breast and lung cancer cells. The IC50 values for these compounds were reported around 92.4 µM, suggesting that further exploration into 1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride's cytotoxic potential is warranted .
Q & A
Q. What are the recommended synthetic routes for 1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
- Synthetic Pathways : A common approach involves bromination and subsequent amine functionalization of the aromatic ring. For example, coupling 2-bromo-4-methylbenzaldehyde with ethylamine derivatives under reductive amination conditions could yield the target compound. Alternative routes may use nucleophilic substitution or Grignard reactions.
- Optimization : Employ statistical Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading) and assess their impact on yield. For instance, fractional factorial designs can reduce the number of trials while identifying critical factors .
- Validation : Cross-reference synthetic protocols with analogous brominated aryl-ethylamine systems, such as 4-bromo-2,5-dimethoxyphenethylamine hydrochloride, to identify transferable conditions .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to confirm the presence of the bromo-methylphenyl moiety and ethylamine backbone. Compare chemical shifts with structurally similar compounds (e.g., 2-(3,4-dihydroxyphenyl)ethylamine hydrochloride) .
- HPLC/MS : Quantify purity via reverse-phase HPLC coupled with mass spectrometry. Ensure baseline separation of impurities and verify molecular ion peaks (e.g., [M+H]) .
- Quality Control : Follow guidelines from regulatory bodies (e.g., ECHA) for data integrity, including batch-to-batch consistency checks and documentation of detection limits .
Q. What safety protocols are critical during laboratory handling of this compound?
Methodological Answer:
- Hazard Mitigation : Review Safety Data Sheets (SDS) for analogous brominated amines to identify risks (e.g., respiratory irritation, skin sensitivity). Implement fume hood use, PPE (gloves, lab coats), and emergency wash stations .
- Waste Management : Neutralize hydrochloride salts before disposal. Consult institutional chemical hygiene plans for protocols on halogenated organic waste .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride in novel reactions?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, such as electrophilic substitution or amine deprotonation. Compare activation energies of potential intermediates .
- Reaction Prediction Tools : Leverage software like ICReDD’s reaction path search methods to simulate conditions for cross-coupling or catalytic transformations. Validate predictions with small-scale exploratory experiments .
Q. What strategies resolve contradictions between thermodynamic and kinetic data during reaction optimization?
Methodological Answer:
- Data Reconciliation : Apply multivariate analysis to distinguish thermodynamic stability (e.g., Gibbs free energy) from kinetic bottlenecks (e.g., transition-state barriers). For example, if a reaction stalls despite favorable thermodynamics, assess catalyst poisoning or side reactions .
- Feedback Loops : Integrate experimental results (e.g., in situ FTIR monitoring) with computational models to refine assumptions about rate-limiting steps. This iterative approach is central to ICReDD’s methodology .
Q. How can membrane separation technologies improve purification of this compound?
Methodological Answer:
- Process Design : Test nanofiltration or reverse osmosis membranes to isolate the hydrochloride salt from reaction byproducts. Optimize parameters like transmembrane pressure and pH to enhance selectivity .
- Scalability : Compare lab-scale results with pilot-scale simulations using computational fluid dynamics (CFD) to predict industrial feasibility .
Q. What role does particle morphology play in the compound’s stability under varying storage conditions?
Methodological Answer:
- Morphological Analysis : Use SEM/XRD to correlate crystal structure (e.g., amorphous vs. crystalline) with hygroscopicity or degradation rates. For instance, amorphous forms may degrade faster due to higher surface area .
- Accelerated Stability Testing : Conduct stress tests (elevated temperature/humidity) and model degradation kinetics using the Arrhenius equation to predict shelf-life .
Q. How can researchers design experiments to study the compound’s potential as a chiral building block?
Methodological Answer:
- Enantioselective Synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) in asymmetric hydrogenation or amination. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
- Dynamic Kinetic Resolution : Explore conditions where racemization and resolution occur simultaneously, using kinetic modeling to optimize ee and yield .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
